Cas no 2138193-65-2 (ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate)
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate
- EN300-1104925
- 2138193-65-2
-
- Inchi: 1S/C14H22O4/c1-3-5-13(16)12(14(17)18-4-2)9-11(15)8-10-6-7-10/h10,12H,3-9H2,1-2H3
- InChI Key: GSXMFXGQINKLOB-UHFFFAOYSA-N
- SMILES: O=C(CC(C(=O)OCC)C(CCC)=O)CC1CC1
Computed Properties
- Exact Mass: 254.15180918g/mol
- Monoisotopic Mass: 254.15180918g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 10
- Complexity: 318
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 60.4Ų
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1104925-0.05g |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate |
2138193-65-2 | 95% | 0.05g |
$1320.0 | 2023-10-27 | |
| Enamine | EN300-1104925-0.1g |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate |
2138193-65-2 | 95% | 0.1g |
$1384.0 | 2023-10-27 | |
| Enamine | EN300-1104925-0.25g |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate |
2138193-65-2 | 95% | 0.25g |
$1447.0 | 2023-10-27 | |
| Enamine | EN300-1104925-0.5g |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate |
2138193-65-2 | 95% | 0.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1104925-1.0g |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate |
2138193-65-2 | 1g |
$1572.0 | 2023-06-10 | ||
| Enamine | EN300-1104925-2.5g |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate |
2138193-65-2 | 95% | 2.5g |
$3080.0 | 2023-10-27 | |
| Enamine | EN300-1104925-5.0g |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate |
2138193-65-2 | 5g |
$4557.0 | 2023-06-10 | ||
| Enamine | EN300-1104925-10.0g |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate |
2138193-65-2 | 10g |
$6758.0 | 2023-06-10 | ||
| Enamine | EN300-1104925-1g |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate |
2138193-65-2 | 95% | 1g |
$1572.0 | 2023-10-27 | |
| Enamine | EN300-1104925-5g |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate |
2138193-65-2 | 95% | 5g |
$4557.0 | 2023-10-27 |
ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate
Comprehensive Analysis of Ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate (CAS No. 2138193-65-2)
Ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate (CAS No. 2138193-65-2) is a specialized organic compound that has garnered significant attention in the fields of synthetic chemistry, pharmaceuticals, and material science. This ester derivative, characterized by its unique cyclopropyl and oxohexanoate functional groups, serves as a versatile intermediate in the synthesis of complex molecules. Its molecular structure, featuring multiple reactive sites, makes it a valuable building block for researchers exploring novel drug candidates, agrochemicals, and advanced materials.
The compound's CAS No. 2138193-65-2 is often searched in academic and industrial databases, reflecting its growing relevance in green chemistry and sustainable synthesis. With increasing global focus on environmentally friendly processes, ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate is being studied for its potential in catalytic reactions and biodegradable applications. Researchers are particularly interested in its role in enantioselective synthesis, a hot topic in modern organic chemistry, where precision and efficiency are paramount.
One of the most frequently asked questions about this compound revolves around its synthetic pathways and reactivity. The cyclopropyl ring, known for its strain and unique electronic properties, contributes to the compound's ability to participate in ring-opening reactions, cycloadditions, and other transformative processes. These properties align with current trends in AI-driven molecular design, where computational tools predict novel reactions and optimize yields. The integration of machine learning in chemical research has further amplified interest in such structurally intricate molecules.
In the pharmaceutical sector, ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate is explored for its potential as a precursor to bioactive molecules. Its oxohexanoate moiety is particularly noteworthy, as it resembles motifs found in natural products with antimicrobial or anti-inflammatory properties. This connection to drug discovery resonates with the public's growing curiosity about personalized medicine and targeted therapies, making the compound a subject of both scientific and layperson interest.
From an industrial perspective, the compound's stability and solubility profile are critical for scaling up production. Recent advancements in flow chemistry and continuous manufacturing have highlighted the need for intermediates like CAS No. 2138193-65-2, which can streamline synthetic routes and reduce waste. These innovations align with the broader push toward circular economy principles, a topic frequently searched in conjunction with sustainable chemistry.
In summary, ethyl 2-(3-cyclopropyl-2-oxopropyl)-3-oxohexanoate (CAS No. 2138193-65-2) represents a fascinating intersection of chemistry, technology, and sustainability. Its multifaceted applications—from enantioselective catalysis to pharmaceutical intermediates—underscore its importance in contemporary research. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in synthetic and applied chemistry.
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